4-Azidobenzyl alcohol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

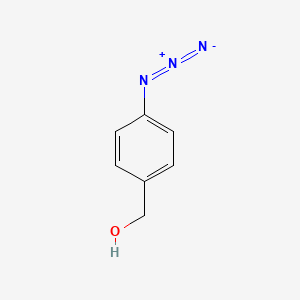

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-azidophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKVUCLUCOBNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Azidobenzyl Alcohol from 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-azidobenzyl alcohol from 4-aminobenzyl alcohol. This process is a fundamental transformation in organic chemistry, yielding a versatile bifunctional molecule widely employed in bioconjugation, click chemistry, and as a linker in the development of novel therapeutic agents. This guide details the underlying chemical principles, a step-by-step experimental protocol, and key characterization data.

Introduction

This compound is a valuable reagent in chemical biology and drug discovery. Its structure incorporates a benzyl (B1604629) alcohol moiety, which can be further functionalized or acts as a stable spacer, and an azide (B81097) group, which is a key participant in bioorthogonal reactions such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC respectively). These "click chemistry" reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the precise conjugation of molecules in complex biological systems.

The synthesis of this compound from the readily available 4-aminobenzyl alcohol is typically achieved through a two-step Sandmeyer-type reaction. The first step involves the diazotization of the primary aromatic amine of 4-aminobenzyl alcohol to form an intermediate diazonium salt. The second step is the subsequent displacement of the diazonium group with an azide anion, typically from sodium azide, to yield the final product. Careful control of reaction conditions, particularly temperature, is crucial for achieving a high yield and purity.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-stage mechanism:

-

Diazotization: 4-Aminobenzyl alcohol is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the 4-(hydroxymethyl)benzenediazonium (B1203784) chloride intermediate.

-

Azidation: The diazonium salt solution is then reacted with a source of azide ions, such as sodium azide (NaN₃). The highly reactive diazonium group serves as an excellent leaving group (N₂) and is displaced by the azide nucleophile to form this compound.

Below is a diagram illustrating the overall experimental workflow.

Technical Guide: Synthesis of 4-Azidobenzyl Alcohol from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a multi-step synthesis pathway for converting benzyl (B1604629) alcohol into 4-azidobenzyl alcohol. This synthesis is crucial for the development of various chemical probes, bioconjugation linkers, and pharmaceutical intermediates, leveraging the versatile reactivity of the azide (B81097) group for applications in click chemistry and Staudinger ligation.[1][2]

The described synthetic route involves five key transformations:

-

Protection of the hydroxyl group of benzyl alcohol via acetylation.

-

Regioselective Nitration at the para-position of the aromatic ring.

-

Deprotection via hydrolysis to unmask the alcohol functionality.

-

Reduction of the nitro group to a primary amine.

-

Diazotization of the amine and subsequent Azidation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from benzyl alcohol.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Acetylation | Benzyl Alcohol | Acetic Anhydride (B1165640) | Benzyl Acetate (B1210297) | >95% |

| 2 | Nitration | Benzyl Acetate | Nitric Acid, Sulfuric Acid | 4-Nitrobenzyl Acetate | 78-82% |

| 3 | Hydrolysis | 4-Nitrobenzyl Acetate | Sodium Hydroxide (B78521), Methanol (B129727) | 4-Nitrobenzyl Alcohol | 64-71%[3] |

| 4 | Reduction | 4-Nitrobenzyl Alcohol | Hydrazine (B178648) Hydrate (B1144303), Raney Nickel | 4-Aminobenzyl Alcohol | 91-94% |

| 5 | Diazotization/Azidation | 4-Aminobenzyl Alcohol | Sodium Nitrite (B80452), Hydrochloric Acid, Sodium Azide | This compound | ~80-90% (estimated) |

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This multi-step process is designed to control regioselectivity and ensure the stability of intermediates.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of Benzyl Alcohol to Benzyl Acetate

This procedure protects the hydroxyl group to prevent oxidation during the subsequent nitration step.

Methodology:

-

In a round-bottom flask, combine benzyl alcohol (1.0 eq) and acetic anhydride (1.5 eq).[1]

-

Heat the mixture to 60°C and stir for 7-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water to quench the excess acetic anhydride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl acetate as a clear oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Nitration of Benzyl Acetate to 4-Nitrobenzyl Acetate

This step introduces the nitro group, primarily at the para position due to the ortho,para-directing effect of the ester group.

Methodology:

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid (2.0 eq) to benzyl acetate (1.0 eq) while maintaining the internal temperature below 10°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the benzyl acetate solution, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, stir the reaction mixture at 0-10°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid 4-nitrobenzyl acetate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be recrystallized from methanol to yield pure 4-nitrobenzyl acetate as pale yellow crystals.[4]

Step 3: Hydrolysis of 4-Nitrobenzyl Acetate to 4-Nitrobenzyl Alcohol

This deprotection step regenerates the alcohol functionality.

Methodology (adapted from Organic Syntheses Procedure): [3]

-

Dissolve 4-nitrobenzyl acetate (1.0 eq) in hot methanol in a large flask.

-

To the hot solution, slowly add a 15% aqueous solution of sodium hydroxide (1.3 eq) with shaking. Be cautious as the reaction can be exothermic.[3]

-

After the addition, allow the mixture to stand for 5-10 minutes.

-

Pour the mixture into a large volume of an ice-water slurry with vigorous stirring.[3]

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from hot water to obtain pure 4-nitrobenzyl alcohol as slender, nearly colorless needles. The yield for this step is typically in the range of 64–71%.[3]

Step 4: Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol

This procedure efficiently reduces the aromatic nitro group to a primary amine using catalytic transfer hydrogenation.

Methodology (adapted from CN104262176A):

-

In a round-bottom flask, dissolve 4-nitrobenzyl alcohol (15.3 g, 0.1 mol) in 100 mL of isopropanol.

-

Add Raney nickel (0.5 g) to the solution and stir.

-

Heat the mixture to 50°C.

-

Slowly add hydrazine hydrate (0.5 mol) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux (approximately 85°C) and maintain for 1.5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Dissolve the residue in ethyl acetate (150 mL) and wash three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminobenzyl alcohol as an off-white solid. Expected yield is approximately 91.1%.

Step 5: One-Pot Diazotization and Azidation of 4-Aminobenzyl Alcohol

This final step converts the primary amine into the target azide via an unstable diazonium salt intermediate. Caution: Sodium azide is highly toxic, and diazonium salts can be explosive when isolated. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology (adapted from standard procedures): [3][5]

-

In a flask, suspend 4-aminobenzyl alcohol (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature strictly below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.[5]

-

In another flask, dissolve sodium azide (1.2 eq) in water and cool the solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature over another hour.[3]

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (B109758) (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.

References

An In-depth Technical Guide to 4-Azidobenzyl Alcohol (CAS: 31499-54-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidobenzyl alcohol, a versatile chemical reagent. It covers its physicochemical properties, synthesis, and key applications in bioconjugation, drug discovery, and as a photoaffinity labeling precursor. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline powder at room temperature.[1] It is a crucial building block in organic synthesis, particularly valued for its azide (B81097) functional group which allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31499-54-4 | [1][2] |

| Molecular Formula | C₇H₇N₃O | [1][2] |

| Molecular Weight | 149.15 g/mol | |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 28 - 38 °C | [1] |

| Purity | ≥ 99% (HPLC, TLC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Estimated δ (ppm) in CDCl₃: ~7.3 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~1.8 (s, 1H, OH) |

| ¹³C NMR | Estimated δ (ppm) in CDCl₃: ~140 (C-N₃), ~138 (C-CH₂OH), ~129 (Ar-CH), ~119 (Ar-CH), ~64 (CH₂) |

| IR Spectroscopy | Key peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~2100 (N₃ stretch, strong), ~3030 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch) |

| Mass Spectrometry | Expected m/z for [M]+: 149.06. Key fragments: loss of N₂ (m/z 121), loss of CH₂OH (m/z 118) |

Synthesis of this compound

A common route for the synthesis of this compound involves the diazotization of 4-aminobenzyl alcohol followed by reaction with sodium azide. An alternative is the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, which is then converted to the azide. Another approach is the direct conversion of a benzyl (B1604629) alcohol to a benzyl azide.

Experimental Protocol: Synthesis from a Benzyl Alcohol

This protocol is a general method for the direct conversion of a benzyl alcohol to the corresponding azide.

Materials:

-

Benzyl alcohol derivative

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Mortar and pestle

-

Standard glassware for organic synthesis

Procedure:

-

In a mortar, thoroughly grind a mixture of the benzyl alcohol (1 equivalent), triphenylphosphine (1.2 equivalents), and iodine (1.2 equivalents) for approximately 10 minutes. An exothermic reaction should occur, forming a paste.[3]

-

Transfer the paste to a round-bottom flask.

-

Add a solution of sodium azide (4 equivalents) in DMSO.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 30 minutes to a few hours, monitor by TLC).[3]

-

Upon completion, quench the reaction by pouring the mixture into an ice-cooled solution of sodium thiosulfate.[3]

-

Extract the product with diethyl ether (3x).[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Bioconjugation and Drug Discovery

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency and selectivity.[4] The azide group allows for its participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These methods are widely used for bioconjugation and in various stages of drug discovery.[5][6][]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[8][9][10] This reaction forms a stable triazole linkage.

Table 3: Representative Quantitative Data for CuAAC Reactions with Benzyl Azide Derivatives

| Alkyne | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | 0.5 [Cu(PPh₃)₂]NO₃ | Toluene | 40 min | 96 | [9] |

| Phenylacetylene | 0.005 (NHC-based Cu catalyst) | Neat | 24 h | 90 | [8] |

| Hex-1-yne | 0.5 (NHC-based Cu catalyst) | Neat | 3 h | >95 | [8][10] |

| p-Methoxyphenylacetylene | 0.5 (NHC-based Cu catalyst) | Neat | 5 min | >99 | [10] |

| p-(Trifluoromethyl)phenylacetylene | 0.5 (NHC-based Cu catalyst) | Neat | 10 min | >99 | [10] |

Experimental Protocol: General Procedure for CuAAC

Materials:

-

This compound derivative

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Appropriate solvent (e.g., water, DMSO, t-butanol, or mixtures)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the alkyne-functionalized molecule and the this compound derivative in the chosen solvent.

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the copper ligand.

-

Add the catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or other appropriate analytical techniques.

-

Upon completion, the product can be isolated by standard purification methods, such as column chromatography or crystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[11][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[12]

Table 4: Second-Order Rate Constants for SPAAC Reactions of Benzyl Azide with Various Cyclooctynes

| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

| DIBO derivative | 0.1 - 0.3 | Methanol | [11] |

| [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | [13] |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | [13] |

| [11+1]CPP | 0.5 x 10⁻³ | DMSO-d₆ | [13] |

| fluor[11+1]CPP | 4.8 x 10⁻³ | DMSO-d₆ | [13] |

Experimental Protocol: General Procedure for SPAAC

Materials:

-

This compound derivative

-

Cyclooctyne-functionalized molecule

-

Appropriate solvent (e.g., DMSO, water, or buffer)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the cyclooctyne-functionalized molecule in the chosen solvent.

-

Add the this compound derivative to the solution.

-

Stir the reaction at room temperature. The reaction time will depend on the specific cyclooctyne used.[12]

-

Monitor the reaction progress by NMR, LC-MS, or HPLC.

-

Upon completion, purify the product using standard techniques like column chromatography or HPLC.

Application as a Photoaffinity Labeling Precursor

Aryl azides, such as this compound, can be used as photoaffinity labeling probes. Upon irradiation with UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, such as proteins. This allows for the identification of binding partners and the study of molecular interactions.

Experimental Workflow: Synthesis and Application of a 4-Azidobenzyl-based Photoaffinity Probe

The following workflow illustrates the synthesis of a photoaffinity probe from this compound and its use in a target identification experiment.

Logical Workflow for Drug Discovery using Click Chemistry

Click chemistry with small molecule azides like this compound can be integrated into a drug discovery workflow for the rapid generation and screening of compound libraries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [bapeks.com]

- 3. ias.ac.in [ias.ac.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. csmres.co.uk [csmres.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

4-Azidobenzyl alcohol molecular weight and formula

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 4-Azidobenzyl alcohol, a versatile reagent in organic synthesis and bioconjugation.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of synthesized compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O | [1][2][3] |

| Molecular Weight | 149.15 g/mol | [3][4] |

| Alternate Molecular Weight | 149.2 | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 28 - 38 °C | [1] |

| Purity | ≥ 99% (HPLC, TLC) | [1] |

| CAS Number | 31499-54-4 | [1][2] |

Chemical Structure and Functionality

This compound is a bifunctional molecule featuring a reactive azide (B81097) (-N₃) group and a primary alcohol (-CH₂OH) group attached to a benzene (B151609) ring. This structure makes it a valuable building block in several chemical applications.

-

Click Chemistry : The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5][6] These reactions are fundamental to "click chemistry," a method prized for its high efficiency and biocompatibility, enabling the rapid synthesis of complex molecules.[1]

-

Linker Synthesis : It is frequently used as a linker for further chemical modifications. The azide can be transformed into an amine under mild conditions, providing a route for subsequent conjugation or functionalization.[2]

-

Bioconjugation : The compound's ability to participate in click chemistry reactions makes it a valuable tool for bioconjugation, facilitating the attachment of biomolecules to other compounds or surfaces for applications in drug delivery and diagnostics.[1]

Logical Workflow: Application in Synthesis

The following diagram illustrates a simplified logical workflow for utilizing this compound in a typical bioconjugation experiment via click chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [bapeks.com]

- 3. (4-Azidophenyl)methanol | C7H7N3O | CID 11171062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Azidobenzyl alcohol_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | BIO Pharma Production [biopharmaproduction.com]

4-Azidobenzyl Alcohol: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 4-Azidobenzyl alcohol in Dimethyl Sulfoxide (DMSO) and water. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and other advanced scientific applications. This guide offers a detailed look at the compound's solubility, methods for its determination, and its application in bioconjugation through click chemistry.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its use in various experimental and industrial settings. The following table summarizes the available quantitative data for its solubility in DMSO and provides an estimate for its solubility in water.

| Solvent | Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1676.16 mM)[1] | Not specified; likely equilibrium solubility | Requires ultrasonic agitation for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended.[1] |

| 200 mg/mL (1340.93 mM) | Not specified; likely equilibrium solubility | Sonication is recommended for dissolution. | |

| Water | Not explicitly found; estimated to be sparingly soluble. | N/A | Based on the partial solubility of structurally similar compounds like 4-aminobenzyl alcohol[2][3] and the low aqueous solubility of benzyl (B1604629) alcohol itself.[4][5][6] |

Experimental Protocols: Determining Solubility

While specific experimental protocols for determining the solubility of this compound were not found in the available literature, a standard and reliable method for determining the equilibrium solubility of an organic compound is the shake-flask method. The following is a detailed, generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water or DMSO) at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ultrapure water, anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately add a known volume of the solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to sediment. For faster separation, the vials can be centrifuged at a controlled temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Visualization of Key Processes

To further aid in the understanding of the applications and experimental workflows involving this compound, the following diagrams have been created using the DOT language.

Caption: Workflow for determining the equilibrium solubility of this compound.

This compound is a key reagent in bioconjugation, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][7][8][9] This reaction allows for the efficient and specific covalent linking of molecules.

Caption: A simplified workflow for bioconjugation using this compound via CuAAC click chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Aminobenzyl alcohol | 623-04-1 [chemicalbook.com]

- 3. 4-Aminobenzyl alcohol CAS#: 623-04-1 [m.chemicalbook.com]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | BIO Pharma Production [biopharmaproduction.com]

- 9. This compound [bapeks.com]

An In-depth Technical Guide on the Stability and Storage of 4-Azidobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-azidobenzyl alcohol. Understanding the stability profile of this versatile reagent is critical for its effective use in research and development, particularly in applications such as "click chemistry," bioconjugation, and pharmaceutical synthesis. This document outlines the key factors influencing its stability, recommended handling procedures, and detailed methodologies for assessing its degradation.

Core Concepts: Stability of Aromatic Azides

This compound belongs to the class of aromatic azides. The stability of these compounds is primarily dictated by the azide (B81097) functional group (-N₃) and its interaction with the aromatic ring. Decomposition of aryl azides can be initiated by thermal, photochemical, and chemical triggers, often proceeding through a highly reactive nitrene intermediate. When thermally decomposed, aryl azides typically evolve nitrogen gas and can form various products, including amines, azo compounds, and fused heterocyclic rings[1].

Stability Profile of this compound

Based on general knowledge of aromatic azides and supplier recommendations, the stability of this compound is contingent on several factors:

-

Thermal Stability: Aromatic azides are known to decompose at elevated temperatures. While some aryl azides decompose at temperatures as low as 85°C, most decompose in the range of 150–200°C. It is crucial to avoid high temperatures during storage and handling of this compound to prevent its degradation.

-

Photochemical Stability: Exposure to light, particularly short-wavelength radiation, can induce the decomposition of aryl azides to form reactive nitrenes. Therefore, this compound should be protected from light to maintain its integrity.

-

Chemical Stability: The azide group is generally stable under a range of chemical conditions but can be incompatible with certain reagents. Strong acids (Brønsted or Lewis acids) can catalyze the release of nitrogen from aryl azides. It is also important to avoid contact with strong oxidizing agents and reducing agents, which can react with the azide or alcohol functional groups.

The following table summarizes the recommended storage conditions for this compound based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Solid: 2-8°C for short-term storage. For long-term stability, -20°C is recommended. In Solution: -20°C for up to one month, -80°C for up to six months.[1] | To minimize thermal decomposition and maintain the integrity of the compound. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | To prevent potential oxidation and reaction with atmospheric moisture. |

| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | To prevent photolytic decomposition of the azide functional group. |

| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, strong reducing agents, and heavy metals. | To prevent chemical reactions that could lead to decomposition or the formation of hazardous byproducts. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed to separate this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) can be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The ability to separate the parent compound from degradation products generated under stress conditions is crucial.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to various stress conditions as outlined below.

-

At specified time points, withdraw samples, quench the degradation if necessary, and analyze by the validated HPLC method.

-

Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution at a specified temperature (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.

Logical Workflow and Decomposition Pathways

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential decomposition pathways.

Caption: Figure 1. A logical workflow for the systematic evaluation of this compound stability.

Caption: Figure 2. A conceptual diagram of potential decomposition pathways for this compound under various stress conditions.

Conclusion

This compound is a valuable reagent whose stability is critical for its successful application. By adhering to the recommended storage conditions of refrigeration, protection from light, and use of an inert atmosphere, its degradation can be minimized. For applications requiring a thorough understanding of its stability profile, the implementation of a validated stability-indicating HPLC method and comprehensive forced degradation studies are strongly recommended. This will ensure the reliability and reproducibility of experimental results and the quality of the final products in drug development and other scientific endeavors.

References

An In-depth Technical Guide to 4-Azidobenzyl Alcohol: Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and experimental protocols for 4-Azidobenzyl alcohol, a versatile reagent in modern chemical synthesis, particularly in the realm of bioconjugation and click chemistry. The presence of the azide (B81097) functional group necessitates stringent safety measures due to its potential reactivity. This document is intended to equip laboratory personnel with the knowledge required for the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage, handling, and experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (4-Azidophenyl)methanol, p-Azidobenzyl alcohol |

| CAS Number | 31499-54-4 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 28 - 38 °C |

| Storage Temperature | 2 - 8 °C, protect from light |

Toxicological Data and Hazard Information

While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information based on available data. It is also instructive to consider the toxicology of the parent compound, benzyl (B1604629) alcohol, keeping in mind that the azide group may alter the toxicological profile.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Statement |

| Flammable solids | H228: Flammable solid |

| Acute toxicity, oral | H301: Toxic if swallowed |

| Specific target organ toxicity, repeated exposure | H372: Causes damage to organs through prolonged or repeated exposure |

Table 3: Toxicological Data for Benzyl Alcohol (for reference)

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rabbit | Oral | 1040 mg/kg |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 2000 mg/kg |

Note: The data in Table 3 is for Benzyl Alcohol and should be used as an estimate with caution, as the toxicological properties of this compound have not been fully investigated.

Safe Handling and Storage Protocols

The azide functional group imparts specific hazards that require strict adherence to safety protocols. The following sections detail the necessary precautions for handling and storing this compound.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.

-

Avoid Shock, Friction, and Heat: Organic azides can be sensitive to shock, friction, and heat, which can lead to explosive decomposition. Avoid grinding the solid material. Use plastic or rubber-tipped spatulas instead of metal ones.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and heavy metals, as these can form highly explosive compounds.

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills.

-

Waste Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Azide-containing waste should be collected in a designated, labeled container.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

-

Recommended storage is at 2-8°C.

-

Protect from light.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol provides a general method for a click chemistry reaction involving this compound and a terminal alkyne. Researchers should optimize the conditions for their specific substrates.

-

This compound

-

A terminal alkyne-containing molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk flask or vial)

-

Stir plate and stir bar

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 100 mM in DMF).

-

Prepare a stock solution of the alkyne-containing molecule (e.g., 100 mM in DMF).

-

Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

-

-

Reaction Setup:

-

To a reaction vessel, add the alkyne solution (e.g., 1 equivalent).

-

Add the this compound solution (e.g., 1.1 equivalents).

-

Add the solvent (e.g., a 1:1 mixture of tert-butanol and water) to achieve the desired reaction concentration.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Initiation of the Reaction:

-

Add the copper(II) sulfate solution (e.g., 0.05 equivalents).

-

Add the sodium ascorbate solution (e.g., 0.1 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows for the safe handling and use of this compound.

An In-Depth Technical Guide to the Mechanism of 4-Azidobenzyl Alcohol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and bioorthogonal. Among the various reagents utilized in these reactions, 4-Azidobenzyl alcohol has emerged as a versatile building block. Its unique structure, featuring a reactive azide (B81097) group and a functionalizable benzyl (B1604629) alcohol moiety, allows for its seamless integration into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis of this compound and its mechanistic role in the two primary forms of azide-alkyne click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its application in click chemistry. Two principal synthetic routes have been established, starting from either 4-aminobenzyl alcohol or 4-nitrobenzyl alcohol. A third, more direct route from 4-halobenzyl alcohols is also gaining traction.

Synthesis from 4-Aminobenzyl Alcohol

This method involves the diazotization of the amino group of 4-aminobenzyl alcohol, followed by the introduction of the azide functionality.

Experimental Protocol:

-

Diazotization: 4-Aminobenzyl alcohol is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This reaction generates an in situ diazonium salt.

-

Azidation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of this compound. Nitrogen gas is evolved during this step.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis from 4-Nitrobenzyl Alcohol

This route involves the reduction of the nitro group to an amine, followed by the diazotization and azidation steps as described above. A common method for the reduction of the nitro group is using hydrazine (B178648) hydrate (B1144303) with a Raney Nickel catalyst.[1]

Experimental Protocol:

-

Reduction: 4-Nitrobenzyl alcohol is dissolved in a suitable solvent like isopropanol, and Raney Nickel is added as a catalyst.[1] The mixture is heated, and hydrazine hydrate is added dropwise. The reaction is refluxed until the reduction is complete.

-

Work-up: After the reaction, the Raney Nickel is filtered off, and the solvent and excess hydrazine hydrate are removed under reduced pressure. The residue is then taken up in an organic solvent and washed.

-

Diazotization and Azidation: The resulting 4-aminobenzyl alcohol is then subjected to the same diazotization and azidation procedure as described in the previous section to yield this compound.

Mechanism in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

The currently accepted mechanism for the CuAAC reaction involves a polynuclear copper cluster, often dinuclear, that activates the alkyne for cycloaddition.

Detailed Mechanism:

-

Formation of Copper(I) Acetylide: The catalytic cycle begins with the coordination of the terminal alkyne to a copper(I) center. In the presence of a base or through the assistance of a second copper atom, the terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate. This step is believed to be crucial for the activation of the alkyne.

-

Coordination of the Azide: The azide, in this case, this compound, then coordinates to a copper center in the acetylide complex.

-

Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne. This is the key bond-forming step and is thought to proceed through a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: The six-membered ring intermediate then rearranges and undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, which can then enter another catalytic cycle.

Quantitative Data for CuAAC Reactions

| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | 95[2] |

| Propargyl alcohol | CuI | DIPEA | DMF | RT | 8 | 92[2] |

| Phenylacetylene | Cu(OAc)₂ | None | Acetonitrile | 60 | 6 | 90[2] |

| 1-Ethynyl-4-fluorobenzene | CuBr | PMDTA | Toluene | 80 | 4 | 85[2] |

Note: This data is for analogous azide compounds and should be used as a guideline. RT: Room Temperature, NaAsc: Sodium Ascorbate (B8700270), DIPEA: N,N-Diisopropylethylamine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: Dimethylformamide.

Mechanism in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne (B158145) to react with an azide. This bioorthogonal reaction is particularly useful for in vivo applications where the cytotoxicity of copper is a concern. This compound readily participates in SPAAC reactions with various strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne acts as the dipolarophile. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.

Detailed Mechanism:

-

Approach of Reactants: The this compound and the strained cyclooctyne approach each other.

-

Concerted Cycloaddition: The reaction proceeds through a single, concerted transition state where the two new carbon-nitrogen bonds are formed simultaneously. This leads directly to the formation of a stable triazole product.

Quantitative Data for SPAAC Reactions

Similar to CuAAC, specific kinetic data for this compound in SPAAC is limited. However, the reaction rates of benzyl azide with common strained alkynes provide valuable insights. The rate of SPAAC is highly dependent on the structure of the cyclooctyne.

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| DBCO | ~0.1 - 1.0[3][4] |

| BCN | ~0.01 - 0.1[3][4] |

| DIBO | ~0.3[5] |

Note: These values are approximate and can vary based on solvent and temperature.

Experimental Protocols

General Protocol for CuAAC of this compound with a Terminal Alkyne

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents). If a ligand such as THPTA is used, it can be pre-mixed with the copper sulfate solution.

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

General Protocol for SPAAC of this compound with a Strained Alkyne (e.g., DBCO or BCN)

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) and the strained alkyne (1.0-1.5 equivalents) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).

-

Reaction: The reaction mixture is typically incubated at room temperature or 37 °C. The progress of the reaction can be monitored by LC-MS or HPLC.

-

Purification: Once the reaction is complete, the product can often be purified by standard chromatographic techniques such as silica gel chromatography or reversed-phase HPLC, depending on the properties of the product. For bioconjugation applications, size-exclusion chromatography is often employed to separate the labeled biomolecule from excess reagents.

Conclusion

This compound is a highly valuable reagent in the field of click chemistry, offering a versatile platform for the synthesis of complex molecular architectures. Its participation in both CuAAC and SPAAC reactions allows for a broad range of applications, from the development of novel therapeutics to the functionalization of materials. A thorough understanding of its synthesis and the mechanisms of these powerful ligation reactions, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols and quantitative data serve as a practical resource for scientists and researchers aiming to harness the full potential of this compound in their work.

References

- 1. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Azidobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Azidobenzyl alcohol, a versatile reagent increasingly utilized in bioconjugation, medicinal chemistry, and materials science. Given the limited availability of published raw spectroscopic data for this compound, this guide presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by comparative data from structurally analogous compounds. The information herein is intended to serve as a reliable reference for the identification, purity assessment, and structural confirmation of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring and by comparing with the experimental data of benzyl (B1604629) alcohol, 4-nitrobenzyl alcohol, and 4-aminobenzyl alcohol.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The azide (B81097) group at the para position exerts an electron-withdrawing effect through resonance and a weak electron-donating effect through induction, influencing the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to -CH₂OH) | 7.30 - 7.40 | Doublet | ~8.0 |

| Ar-H (ortho to -N₃) | 7.00 - 7.10 | Doublet | ~8.0 |

| -CH₂- | ~4.65 | Singlet | N/A |

| -OH | Variable (typically 1.5 - 2.5) | Singlet (broad) | N/A |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the azide and the hydroxymethyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -CH₂OH (C1) | ~138 |

| C -H (ortho to -CH₂OH) (C2, C6) | ~128 |

| C -H (ortho to -N₃) (C3, C5) | ~119 |

| C -N₃ (C4) | ~140 |

| -C H₂- | ~64 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the azide group, as well as absorptions for the hydroxyl and aromatic moieties. A reference to the FTIR spectrum of (4-Azidophenyl)methanol is available on SpectraBase.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| N₃ stretch (azide) | 2160 - 2120 | Strong, Sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

| C-H bend (aromatic, para-disubstituted) | 850 - 800 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (15-25 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved. If necessary, use a vortex mixer.

-

Ensure the solution is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

3.1.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

FT-IR Spectroscopy Protocol

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

3.2.2. Data Acquisition

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal and the press arm tip thoroughly with a solvent-dampened tissue.

-

Analyze the spectrum by identifying the characteristic absorption bands and comparing them to the expected values.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

The Azide Moiety of 4-Azidobenzyl Alcohol: A Technical Deep-Dive into its Reactivity for Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, particularly when incorporated into versatile scaffolds such as 4-Azidobenzyl alcohol, represents a cornerstone of modern chemical biology and drug discovery. Its unique reactivity profile enables a suite of highly efficient and selective conjugation reactions, making it an invaluable tool for the synthesis of complex biomolecules, targeted therapeutics, and advanced materials. This technical guide provides a comprehensive overview of the reactivity of the azide group in this compound, with a focus on quantitative data, detailed experimental protocols, and its application in cutting-edge drug development workflows.

Core Reactivity of the Azide Group

The azide group (-N₃) in this compound is characterized by its pseudo-halide nature and its participation in a variety of highly specific and efficient chemical transformations. The primary modes of reactivity include [3+2] cycloaddition reactions, reductions to the corresponding amine, and reactions with phosphines.

Spectroscopic Characterization

A foundational aspect of working with this compound is its characterization using spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A representative ¹H NMR spectrum of this compound is available, confirming its structural integrity.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 138.5 |

| C2, C6 | 128.5 |

| C3, C5 | 119.0 |

| C4 | 140.0 |

| C7 | 64.0 |

Note: These are predicted values and may differ slightly from experimental data.

Infrared (IR) Spectroscopy: The azide group exhibits a strong, characteristic stretching vibration in the IR spectrum, typically appearing around 2100 cm⁻¹. This peak is a key diagnostic feature for the presence of the azide moiety.

Key Reactions of the Azide Group

The utility of this compound in research and drug development stems from the diverse and highly specific reactions of its azide group.

[3+2] Cycloaddition Reactions ("Click Chemistry")

The most prominent application of this compound is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings.[1][2] This reaction can be performed under two main modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It is widely used for its high yields and mild reaction conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[1][2] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Table 2: Representative Yields for Cycloaddition Reactions

| Reaction Type | Alkyne Partner | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference(s) |

| CuAAC | Phenylacetylene | CuSO₄/Na-Ascorbate | tBuOH/H₂O | >95 | [] |

| CuAAC | Propargyl alcohol | CuI/Et₃N | Cyrene™ | 90-98 | |

| SPAAC | DBCO-amine | Room Temperature | PBS | >90 | [4] |

This protocol describes the reaction of this compound with propargyl alcohol.

Materials:

-

This compound

-

Propargyl alcohol

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of t-BuOH and deionized water to a final concentration of 0.1 M.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.

This protocol outlines the reaction of this compound with a dibenzocyclooctyne (DBCO)-functionalized amine.

Materials:

-

This compound

-

DBCO-amine

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve the this compound in PBS to the desired final concentration.

-

Prepare a stock solution of the DBCO-amine in anhydrous DMSO.

-

In a reaction vessel, add the solution of this compound.

-

Add the stock solution of DBCO-amine to the this compound solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

Gently mix the reaction components and incubate at room temperature (25°C) for 2-12 hours.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Upon completion, the resulting triazole product can be purified by an appropriate chromatographic method.

Reduction of the Azide Group

The azide group of this compound can be readily reduced to the corresponding primary amine, 4-Aminobenzyl alcohol, a valuable building block in medicinal chemistry.[5] Common methods for this reduction include the Staudinger reduction and catalytic hydrogenation.

-

Staudinger Reduction: This mild reduction involves the reaction of the azide with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to the amine.[6]

-

Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to efficiently reduce the azide to the amine.

Table 3: Common Reduction Methods for this compound

| Reaction | Reagents/Catalyst | Solvent | Typical Yield (%) | Reference(s) |

| Staudinger Reduction | PPh₃, H₂O | THF | >90 | [6] |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695) | >95 |

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve this compound (1.0 eq.) in THF.

-

Add triphenylphosphine (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, with the evolution of N₂ gas.

-

After the azide has been consumed (as monitored by TLC or IR spectroscopy), add water to the reaction mixture to hydrolyze the iminophosphorane intermediate.

-

Stir for an additional 1-2 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

The product, 4-Aminobenzyl alcohol, can be purified from the triphenylphosphine oxide byproduct by column chromatography or acid-base extraction.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve this compound in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a Parr hydrogenator.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-Aminobenzyl alcohol.

Reactivity with Electrophiles and Nucleophiles

The azide group in this compound exhibits a nuanced reactivity towards electrophiles and nucleophiles.

Aryl azides can react with strong acids, such as trifluoromethanesulfonic acid (triflic acid), to form arylnitrenium ion intermediates after the loss of nitrogen gas. These reactive intermediates can then undergo various transformations, including intramolecular cyclization or reaction with nucleophiles present in the reaction medium.

Materials:

-

This compound

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere and cool to 0°C.

-

Slowly add triflic acid (1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product mixture by column chromatography to isolate the resulting products, which may include polymeric materials and other rearranged species.

The reaction of aryl azides with Grignard reagents can be complex. The Grignard reagent can act as a nucleophile, attacking the terminal nitrogen of the azide to form a triazene (B1217601) intermediate. This intermediate can then undergo further reactions or decomposition.

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF solution)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C.

-

Slowly add a solution of phenylmagnesium bromide (1.1 eq.) in THF via a syringe.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product mixture by column chromatography.

Application in PROTAC Drug Development

A significant application of this compound and its derivatives is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of PROTAC synthesis makes "click chemistry" an ideal strategy for linker assembly.

PROTAC Synthesis Workflow using an Azido-Alcohol Linker

The following workflow illustrates the synthesis of a PROTAC using a linker derived from an azido-alcohol, where the azide participates in a CuAAC reaction and the alcohol is functionalized for conjugation to the second ligand.

This protocol outlines a general strategy for synthesizing a PROTAC using an azido-alcohol linker.

Part A: Activation of this compound

-

Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0°C and add tosyl chloride (1.2 eq.) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the activated tosylate linker.

Part B: Conjugation to E3 Ligase Ligand

-

Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., an amine) (1.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in an appropriate solvent like DMF.

-

Add the activated tosylate linker from Part A (1.1 eq.).

-

Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitored by LC-MS).

-

Purify the resulting azide-functionalized E3 ligase ligand conjugate by preparative HPLC.

Part C: Final PROTAC Assembly via CuAAC

-

Dissolve the azide-functionalized E3 ligase ligand conjugate from Part B (1.0 eq.) and the alkyne-functionalized POI ligand (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

-

Add a freshly prepared solution of sodium ascorbate (0.3 eq.) followed by a solution of CuSO₄·5H₂O (0.1 eq.).

-

Stir the reaction vigorously at room temperature for 4-24 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

This in-depth guide highlights the versatility and reliability of the azide group in this compound, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage its unique reactivity in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Staudinger Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Triphenylphosphine [organic-chemistry.org]

4-Azidobenzyl Alcohol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Azidobenzyl alcohol has emerged as a highly versatile and valuable building block in the field of organic synthesis and chemical biology. Its unique bifunctional nature, featuring a reactive azide (B81097) group and a modifiable benzyl (B1604629) alcohol moiety, allows for a wide array of chemical transformations. This makes it an indispensable tool for researchers engaged in drug discovery, diagnostics, and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, complete with detailed experimental protocols and visual diagrams of key chemical pathways.

Core Properties of this compound

This compound is a yellow crystalline powder that is stable under standard laboratory conditions, contributing to its ease of handling.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 4-(Hydroxymethyl)phenyl azide, p-Azidobenzyl alcohol | [1] |

| CAS Number | 31499-54-4 | [1] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.2 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 28 - 38 °C | [1] |

| Purity | ≥ 99% (HPLC, TLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |